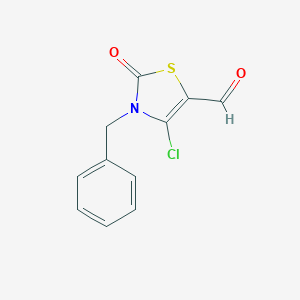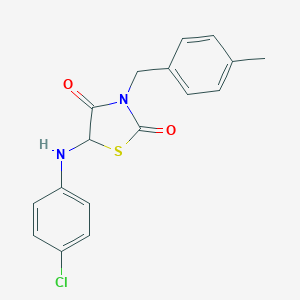
3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C11H8ClNO2S . It has an average mass of 253.705 Da and a monoisotopic mass of 252.996429 Da .
Molecular Structure Analysis
The molecular structure of “3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde” consists of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde” include a molecular weight of 253.705 Da . Unfortunately, other specific properties like boiling point, melting point, and density were not found in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
This compound serves as a precursor in the synthesis of various heterocyclic compounds. Studies have shown that derivatives of thiazole can be synthesized through reactions involving thiazolidine-2,4-dione, leading to the formation of thieno[2,3-d]thiazoles among other derivatives. These synthetic routes are crucial for developing compounds with potential applications in medicinal chemistry and materials science (Athmani, Farhat, & Iddon, 1992).
Biological Activity
The compound and its derivatives have been explored for their biological activities. For example, coumarin derivatives synthesized from related chloro-carbaldehydes have shown moderate to high antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Such studies highlight the potential of thiazole derivatives in developing new antimicrobial agents (Govori, Spahiu, Haziri, & Ibrahimi, 2013).
Green Chemistry Applications
Research into eco-friendly synthesis methods for heterocyclic compounds based on thiazole frameworks underscores the commitment to green chemistry principles. For instance, the green synthesis of 3-aryl-2,3-dihydro-1,3,4-thiadiazoles, using grinding techniques and without solvents, demonstrates an efficient approach to synthesizing complex molecules while minimizing environmental impact (Abdel-Aziem, El-Sawy, & Kirsch, 2020).
Novel Heterocyclic Systems
The synthesis of novel heterocyclic systems, such as imidazo[2,1-b][1,3,4]thiadiazole and imidazo[2,1-b][1,3]thiazole fused diazepinones, from related thiazole carbaldehydes, showcases the versatility of these compounds in creating new molecules with potential pharmacological activities. Such synthetic endeavors provide valuable insights into the structure-activity relationships of these novel heterocycles (Kolavi, Hegde, & Khazi, 2006).
Anticancer and Antiviral Activities
Some derivatives of thiazole carbaldehydes have been identified with significant anticancer and antiviral activities, highlighting their potential as leads for drug discovery. For instance, specific thiopyrano[2,3-d]thiazole-6-carbaldehydes exhibited notable antimitotic activity against leukemia cell lines and promising effects against viruses like EBV and HCV. Such findings underscore the therapeutic potential of these compounds and the importance of continued research into their biological activities (Lozynskyi et al., 2016).
Direcciones Futuras
The future directions for “3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde” and similar compounds could involve further exploration of their synthesis methods and potential biological activities . These compounds could also be investigated for their potential applications in pharmaceuticals, agrochemicals, and other fields .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Propiedades
IUPAC Name |
3-benzyl-4-chloro-2-oxo-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-10-9(7-14)16-11(15)13(10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIMMWBPHJTTOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=O)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488864.png)
![4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488865.png)
![4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488867.png)
![4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488869.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B488876.png)
![2-[4-(4-Fluoro-phenyl)-thiazol-2-ylsulfanyl]-N-pyridin-2-yl-acetamide](/img/structure/B488878.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B488882.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B488895.png)
![N-(9H-carbazol-9-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine](/img/structure/B488944.png)
![3-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488948.png)
![3-[5-(2-Methoxy-phenylamino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid](/img/structure/B488949.png)
![3-[5-(Naphthalen-1-ylamino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid](/img/structure/B488953.png)

